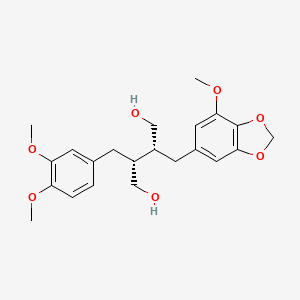
6-O-Methylnorlaudanosoline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Methylnorlaudanosoline Hydrochloride is a biochemical compound with the molecular formula C17H20ClNO4 and a molecular weight of 337.8 g/mol . It is an analogue of Norlaudanosoline, which is a key intermediate in the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids. This compound is often used in proteomics research and has various applications in scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methylnorlaudanosoline Hydrochloride involves the methylation of Norlaudanosoline. The key step in the synthesis is the O-methylation of Norlaudanosoline at the 6th position. This reaction is typically catalyzed by norcoclaurine/norlaudanosoline 6-O-methyltransferases (Cc6OMT1 and Cc6OMT2) and norcoclaurine-7OMT (Ct7OMT) . The reaction conditions often involve the use of S-adenosyl-L-methionine (SAM) as the methyl donor.
Industrial Production Methods
Industrial production of this compound is not well-documented in the literature. it is likely that the process involves similar enzymatic methylation steps as described above, scaled up for industrial applications.
化学反应分析
Types of Reactions
6-O-Methylnorlaudanosoline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced isoquinoline derivatives .
科学研究应用
6-O-Methylnorlaudanosoline Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 6-O-Methylnorlaudanosoline Hydrochloride involves its role as a precursor in the biosynthesis of benzylisoquinoline alkaloids. The compound is methylated by specific enzymes to form other alkaloids, which then participate in various biochemical pathways . In the context of Alzheimer’s disease, it is proposed that the compound reduces oxidative stress in the brain, thereby exerting neuroprotective effects .
相似化合物的比较
Similar Compounds
Norlaudanosoline: A key intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids.
6-O-Methylnorlaudanosolinium: The conjugate acid of 6-O-Methylnorlaudanosoline.
Laudanosoline: Another methylated derivative of Norlaudanosoline.
Uniqueness
6-O-Methylnorlaudanosoline Hydrochloride is unique due to its specific methylation at the 6th position, which distinguishes it from other similar compounds. This specific methylation pattern is crucial for its role in the biosynthesis of certain alkaloids and its potential therapeutic applications .
属性
CAS 编号 |
72072-58-3 |
|---|---|
分子式 |
C17H20ClNO4 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H |
InChI 键 |
OKCJQWKOEORQET-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl |
规范 SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl |
同义词 |
4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-1,2-benzenediol Hydrochloride; (±)-4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-_x000B_1,2-benzenediol Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)


![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)








